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Compound of Interest

Compound Name: 1,3,5-Tris(3-bromophenyl)benzene

Cat. No.: B189653

An Objective Comparison of the Crystallographic Structure of 1,3,5-Tris(3-
bromophenyl)benzene Analogs

This guide provides a comparative analysis of the single-crystal X-ray diffraction data for
analogs of 1,3,5-Tris(3-bromophenyl)benzene. Due to the limited availability of public
crystallographic data for 1,3,5-Tris(3-bromophenyl)benzene, this document focuses on a
detailed comparison with its structural isomer, 1,3,5-Tris(4-bromophenyl)benzene, and a
closely related chlorinated analog, benzene-1,3,5-triyltris((4-chlorophenyl)methanone). This
comparison offers valuable insights into the influence of substituent positioning and halogen
atom identity on the crystal packing and molecular conformation of these triphenylbenzene
derivatives.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 1,3,5-Tris(4-
bromophenyl)benzene and benzene-1,3,5-triyltris((4-chlorophenyl)methanone), providing a
basis for structural comparison.
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R 1,3,5-Tris(4- Benzene-1,3,5-triyltris((4-
bromophenyl)benzene chlorophenyl)methanone)

Chemical Formula C24H15Brs C27H15ClI303

Molecular Weight 543.09 g/mol 493.77 g/mol

Crystal System Orthorhombic Monoclinic

Space Group P 212121 P 2i/c

a (A) 14.4165 24.160

b (A) 18.9655 9.2561

c (A 21.9088 10.5208

a () 90.00 90

B () 90.00 99.446

y () 90.00 90

Volume (A3) 5985.3 2320.8

Z 12 4

R-factor 0.0728 0.1562

Data for 1,3,5-Tris(4-bromophenyl)benzene sourced from PubChem CID 139065433[1]. Data
for benzene-1,3,5-triyltris((4-chlorophenyl)methanone) sourced from MDPI[2].

Experimental Workflow

The process of single-crystal X-ray diffraction analysis, from sample preparation to structure
solution, is a meticulous workflow. The following diagram illustrates the key stages involved in a
typical experiment.
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Caption: Experimental workflow for single-crystal X-ray diffraction.
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Experimental Protocol

The following is a representative experimental protocol for single-crystal X-ray diffraction
analysis, based on standard laboratory practices.

1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow
evaporation of a saturated solution of the compound. For triphenylbenzene derivatives,
common solvents include chloroform, dichloromethane, or mixtures containing ethanol or
dioxane[2]. The solution is left undisturbed in a loosely covered vial to allow for the slow
evaporation of the solvent over several days to weeks.

2. Crystal Mounting and Data Collection: A suitable single crystal is selected under a
microscope and mounted on a goniometer head. Data collection is performed on a
diffractometer, such as a Rigaku R-AXIS RAPID, using monochromatic X-ray radiation (e.g.,
Mo Ka, A = 0.71075 A) at a controlled temperature, often 293 K[2]. A series of diffraction
images are collected as the crystal is rotated.

3. Data Reduction and Structure Solution: The collected diffraction data are integrated and

corrected for various experimental factors to produce a set of structure factors. The crystal

structure is then solved using direct methods or Patterson methods, which provide an initial
model of the atomic positions.

4. Structure Refinement: The initial structural model is refined against the experimental data
using least-squares methods. This process optimizes the atomic coordinates, and thermal
parameters to improve the agreement between the calculated and observed structure factors.
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

5. Validation and Analysis: The final refined structure is validated using crystallographic
software to check for geometric consistency and other potential issues. The resulting
crystallographic information file (CIF) contains all the details of the crystal structure and the
data collection and refinement process.

Discussion

The crystallographic data presented for the 4-bromo and 4-chloro analogs reveal significant
differences in their crystal packing and symmetry. 1,3,5-Tris(4-bromophenyl)benzene
crystallizes in the orthorhombic space group P 212121, while benzene-1,3,5-triyltris((4-
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chlorophenyl)methanone) adopts a monoclinic P 21/c space group[1][2]. These differences are
likely influenced by the position of the halogen substituent on the phenyl rings and the
presence of the ketone linker in the chloro-analog, which can participate in different
intermolecular interactions.

For the target molecule, 1,3,5-Tris(3-bromophenyl)benzene, the meta-position of the bromine
atoms would lead to a different molecular symmetry compared to the para-substituted isomer.
This would likely result in a distinct crystal packing arrangement. The presence of bromine
atoms allows for potential halogen bonding interactions (Br---Br or Br---11), which can play a
crucial role in directing the self-assembly of the molecules in the solid state. While specific
crystallographic data for the 3-bromo isomer is not presented here, the comparative data from
its analogs provide a strong foundation for predicting its structural characteristics and for
guiding future crystallographic studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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